phenyl 2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]oxy}benzoate
Overview
Description
Phenyl 2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]oxy}benzoate is a complex organic compound that belongs to the class of isoindole derivatives. These compounds are known for their diverse biological activities and are widely used in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl 2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]oxy}benzoate typically involves the reaction of phthalic anhydride with appropriate amines to form isoindole derivatives. This is followed by esterification reactions to introduce the benzoate group. The reaction conditions often include the use of organic solvents such as toluene and catalysts to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors to ensure consistency and efficiency. The use of high-purity reagents and controlled reaction conditions is crucial to achieve the desired product with high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Phenyl 2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]oxy}benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Phenyl 2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]oxy}benzoate has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of phenyl 2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]oxy}benzoate involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to the observed biological effects. For example, it may act as an inhibitor of certain enzymes or as an agonist/antagonist of specific receptors .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxypropanoate
- 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoyl chloride
- 2-(2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]amino}ethyl)-1H-isoindole-1,3(2H)-dione
Uniqueness
Phenyl 2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]oxy}benzoate is unique due to its specific structural features that confer distinct biological activities and chemical reactivity
Properties
IUPAC Name |
phenyl 2-[3-(1,3-dioxoisoindol-2-yl)benzoyl]oxybenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H17NO6/c30-25-21-13-4-5-14-22(21)26(31)29(25)19-10-8-9-18(17-19)27(32)35-24-16-7-6-15-23(24)28(33)34-20-11-2-1-3-12-20/h1-17H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQENLCCFFABSCZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2OC(=O)C3=CC(=CC=C3)N4C(=O)C5=CC=CC=C5C4=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H17NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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